molecular formula C16H10O3 B14410403 2-Benzoyl-3-phenylprop-1-ene-1,3-dione CAS No. 85601-40-7

2-Benzoyl-3-phenylprop-1-ene-1,3-dione

Cat. No.: B14410403
CAS No.: 85601-40-7
M. Wt: 250.25 g/mol
InChI Key: NQMCLTYFIJFWJE-UHFFFAOYSA-N
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Description

2-Benzoyl-3-phenylprop-1-ene-1,3-dione is a conjugated diketone derivative featuring benzoyl (C₆H₅CO-) and phenyl (C₆H₅) substituents.

Properties

CAS No.

85601-40-7

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C16H10O3/c17-11-14(15(18)12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-10H

InChI Key

NQMCLTYFIJFWJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=C=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3-phenylprop-1-ene-1,3-dione typically involves the reaction of benzoyl chloride with acetophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The process may also involve heating to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3-phenylprop-1-ene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Benzoyl-3-phenylprop-1-ene-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Benzoyl-3-phenylprop-1-ene-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 2-benzoyl-3-phenylprop-1-ene-1,3-dione and structurally related dione derivatives:

Compound Name Molecular Formula Molecular Weight Solubility Key Applications Structural Features
This compound C₁₆H₁₂O₃ (calc.) 252.27 Not reported Research (hypothetical) Conjugated ene-dione with benzoyl and phenyl groups
1-p-Cumenyl-3-phenylpropane-1,3-dione (Eusolex 8020) C₁₈H₁₉O₂ 266.32 Ethanol-soluble, water-insoluble Sunscreen (5% concentration) Dibenzoylmethane with isopropyl substituent
Piperazine-2,3-dione derivatives Varies ~250–350 Enhanced lipophilicity Anthelmintic agents 1,4-disubstituted piperazine core with dione moiety
Indolin-2,3-dione derivatives Varies ~250–300 Not specified σ2 receptor ligands Indole fused with dione; additional carbonyl group
Pyrimidin-2,4-dione derivatives Varies ~300–400 Not specified Chemical intermediates Pyrimidine ring with dione and benzyloxy groups

Key Findings

(a) 1-p-Cumenyl-3-phenylpropane-1,3-dione (Eusolex 8020)
  • Application : Used as a UV-filter in sunscreens due to its dibenzoylmethane structure, which absorbs UV-A radiation .
(b) Piperazine-2,3-dione Derivatives
  • Pharmacological Relevance : These derivatives exhibit improved lipophilicity (ClogP ~1.5–3.0) compared to piperazine (ClogP −1.1), enhancing membrane permeability for anthelmintic activity .
  • Contrast: The target compound lacks a heterocyclic piperazine ring, which may limit its utility in central nervous system (CNS) applications but could favor reactivity in non-biological contexts.
(c) Indolin-2,3-dione Derivatives
  • Receptor Selectivity : The indolin-2,3-dione scaffold exhibits σ2 receptor affinity (Kᵢ = 42 nM) but low σ1 affinity, attributed to steric and electronic effects of the fused dione system .
  • Structural Insight : The target compound’s α,β-unsaturated system may offer distinct electronic properties for ligand-receptor interactions compared to saturated diones.
(d) Pyrimidin-2,4-dione Derivatives
  • Synthetic Utility : These derivatives serve as intermediates for nucleoside analogs, with benzyloxy groups influencing regioselectivity in substitution reactions .
  • Reactivity Contrast : The target compound’s ene-dione system may exhibit greater electrophilicity, favoring Michael addition or Diels-Alder reactions over pyrimidin-diones.

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